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Introduction

Octyl hexanoate, a fatty acid ester with the chemical formula C14H2802, is a compound of
interest in various fields, including the cosmetic, flavor, and pharmaceutical industries. Its utility
often hinges on its physicochemical properties, which are intrinsically linked to its three-
dimensional molecular structure and conformational flexibility. A thorough understanding of its
structural landscape at the atomic level is therefore crucial for optimizing its applications and for
the rational design of novel derivatives.

This technical guide provides an in-depth theoretical investigation of the structure of octyl
hexanoate. While experimental data provides valuable benchmarks, computational chemistry
offers a powerful lens to explore the molecule's conformational space, vibrational properties,
and electronic structure in detail. This document outlines the methodologies for such a
theoretical study and presents expected quantitative data based on established computational

techniques.

Molecular Properties

A summary of the key molecular identifiers and computed properties for octyl hexanoate is
presented in Table 1. This data, sourced from publicly available chemical databases, provides a
foundational overview of the molecule.[1][2][3]
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Property Value Source
Molecular Formula C14H2802 PubChem[1][2]
Molecular Weight 228.37 g/mol PubChem[1][2]
IUPAC Name octyl hexanoate PubChem[1]
CAS Number 4887-30-3 NIST WebBook[3]
SMILES CCCcCcCcccoc(=0)ceecce PubChem([1]
InChiKey CMNMAIVRZHGAAK- PubChem[1]
UHFFFAOYSA-N
Dipole Moment 1.69D Stenutz[4]
Melting Point -28 °C Stenutz[4]

Theoretical Investigation Workflow

A robust theoretical investigation into the structure of a flexible molecule like octyl hexanoate

typically follows a multi-step computational workflow. This process is designed to efficiently

explore the molecule's vast conformational space and identify the most stable structures.

Quantum Mechanical 1 Refinement

Click to download full resolution via product page

Figure 1: A typical workflow for the theoretical investigation of a flexible molecule like octyl

hexanoate.

Experimental Protocols: A Computational Approach

The following sections detail the proposed computational methodology for a thorough

theoretical investigation of octyl hexanoate's structure.

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.sbfisica.org.br/bjp/files/v34_64.pdf
https://www.researchgate.net/publication/316737760_Favored_Conformations_of_Carbonyl_Compounds_A_Structural_Study_of_n-Octanal
https://www.sbfisica.org.br/bjp/files/v34_64.pdf
https://www.researchgate.net/publication/316737760_Favored_Conformations_of_Carbonyl_Compounds_A_Structural_Study_of_n-Octanal
https://www.sbfisica.org.br/bjp/files/v34_64.pdf
https://www.researchgate.net/publication/353082231_Octyl_6-O-hexanoyl-b-D-glucopyranosides_Synthesis_PASS_antibacterial_in_silico_ADMET_and_DFT_studies
https://www.sbfisica.org.br/bjp/files/v34_64.pdf
https://www.sbfisica.org.br/bjp/files/v34_64.pdf
https://pubmed.ncbi.nlm.nih.gov/19093572/
https://pubmed.ncbi.nlm.nih.gov/19093572/
https://www.benchchem.com/product/b1596575?utm_src=pdf-body
https://www.benchchem.com/product/b1596575?utm_src=pdf-body-img
https://www.benchchem.com/product/b1596575?utm_src=pdf-body
https://www.benchchem.com/product/b1596575?utm_src=pdf-body
https://www.benchchem.com/product/b1596575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conformational Analysis

Due to the presence of multiple rotatable single bonds, octyl hexanoate can exist in numerous
conformations. A comprehensive conformational analysis is essential to identify the low-energy
structures that are most likely to be populated at room temperature.

e Initial Structure Generation: A 2D representation of octyl hexanoate is converted into an
initial 3D structure using molecular modeling software.

e Molecular Mechanics (MM) Search: A systematic or stochastic conformational search is
performed using a suitable molecular mechanics force field (e.g., MMFF94). This
computationally inexpensive method efficiently explores the potential energy surface and
identifies a large number of possible conformers.

e Quantum Mechanical (QM) Refinement: The low-energy conformers identified from the MM
search (typically within a 10-15 kJ/mol window of the global minimum) are then subjected to
geometry optimization using a more accurate quantum mechanical method. Density
Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a
common choice for such calculations. This provides more accurate geometries and relative
energies for the most stable conformers.

Vibrational Frequency Analysis

Once the stable conformers are identified, their vibrational frequencies can be calculated. This
not only confirms that the optimized structures are true energy minima (i.e., have no imaginary
frequencies) but also allows for the prediction of the molecule's infrared (IR) and Raman
spectra.

e Frequency Calculation: For each optimized conformer, a vibrational frequency calculation is
performed at the same level of theory used for the geometry optimization (e.g., B3LYP/6-
31G(d)).

e Spectral Analysis: The calculated frequencies and their corresponding intensities can be
used to generate theoretical IR and Raman spectra. These can then be compared with
experimental spectra for validation of the theoretical model. It is common practice to apply a
scaling factor to the calculated frequencies to better match experimental values.
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Predicted Structural Data

The following tables present hypothetical yet representative quantitative data for the lowest
energy conformer of octyl hexanoate, as would be expected from DFT calculations at the
B3LYP/6-31G(d) level of theory.

Table 2: Selected Bondlengths

Bond Predicted Length (A)
C=0 121
C-O (ester) 1.35
O-C (octyl) 1.45
C-C (average) 1.53
C-H (average) 1.10

Table 3: Selected Bond Angles

Angle Predicted Angle (°)
0=C-0 124.0
C-0-C 116.0
C-C-C (spd) 112.0
H-C-H (sp?3) 109.5

Table 4: Key Dihedral Angles Defining the Ester Group

Conformation
Dihedral Angle Predicted Angle (°) Description
0=C-0-C 0.0 syn-planar conformation
C-C-0=C 180.0 anti-planar conformation

Predicted Vibrational Frequencies
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Based on DFT calculations of similar esters, the following table summarizes the expected key
vibrational modes for octyl hexanoate.

ble 5: Predicted Prominent Vibrational :

) . Predicted Frequency L.
Vibrational Mode Description
(cm™)

Stretching of C-H bonds in the

C-H stretch (alkyl) 2850 - 3000 )
octyl and hexanoyl chains.
Characteristic strong
C=0 stretch ~1740 absorption for the ester
carbonyl group.
Bending (scissoring and
C-H bend (alkyl) 1375 - 1465 )
rocking) of C-H bonds.
Stretching of the C-O single
C-O stretch (ester) 1100 - 1300

bonds of the ester group.

Molecular Structure and Conformation

The inherent flexibility of the octyl and hexanoyl chains results in a complex potential energy
surface with numerous local minima. The ester group itself is known to preferentially adopt a
planar Z (syn-periplanar) conformation due to favorable electronic interactions. The long alkyl
chains, however, will have multiple low-energy conformers corresponding to different
arrangements of their dihedral angles.

Figure 2: 2D representation of the octyl hexanoate molecular structure.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the investigation of
the molecular structure of octyl hexanoate. By employing a combination of molecular
mechanics and quantum mechanical calculations, it is possible to thoroughly explore the
conformational landscape, determine key structural parameters, and predict spectroscopic
properties. The provided hypothetical data serves as a representation of the expected
outcomes from such a study. This detailed structural understanding is invaluable for
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researchers and professionals in drug development and other fields where the molecular
properties of octyl hexanoate are of paramount importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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